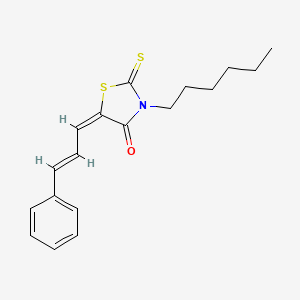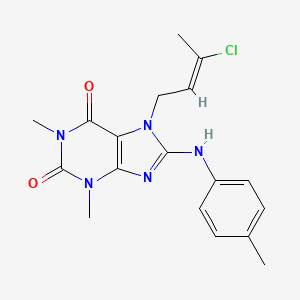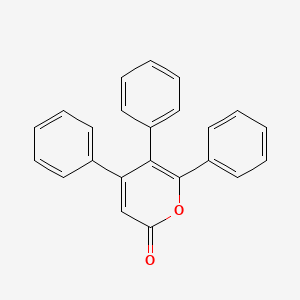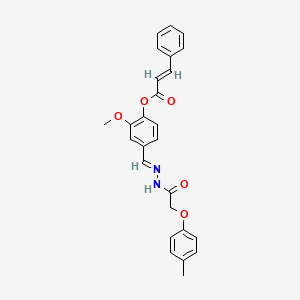
3-((4-Chlorophenoxy)methyl)-N'-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorophenoxy)methyl)-N’-hydroxybenzimidamide is a chemical compound with the molecular formula C14H13ClN2O2 It is known for its unique structure, which includes a chlorophenoxy group attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenoxy)methyl)-N’-hydroxybenzimidamide typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with benzimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Chlorophenoxy)methyl)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
3-((4-Chlorophenoxy)methyl)-N’-hydroxybenzimidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing treatments for diseases due to its inhibitory effects on specific enzymes.
Mecanismo De Acción
The mechanism of action of 3-((4-Chlorophenoxy)methyl)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, making it useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3,5-Dichloro-4-pyridinyl)oxy)-N’-hydroxybenzimidamide
- 4-tert-Butyl-N’-hydroxybenzimidamide
- 2-Amino-5-chloro-N’-hydroxybenzimidamide
Uniqueness
3-((4-Chlorophenoxy)methyl)-N’-hydroxybenzimidamide stands out due to its specific chlorophenoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
3-[(4-chlorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-4-6-13(7-5-12)19-9-10-2-1-3-11(8-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17) |
Clave InChI |
JYYYTALSCYDEFC-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)/C(=N/O)/N)COC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(=NO)N)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)

![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)



![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)


![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)

